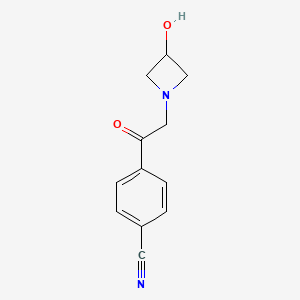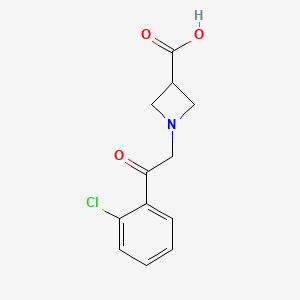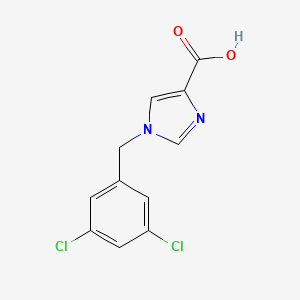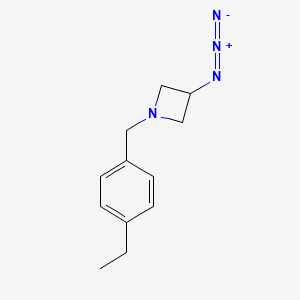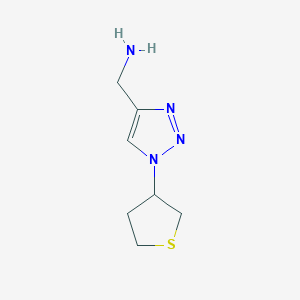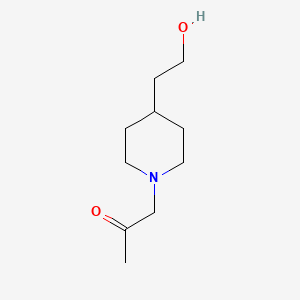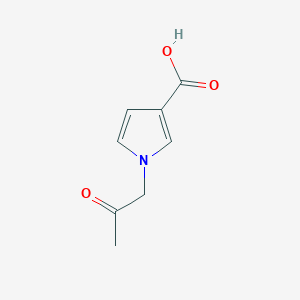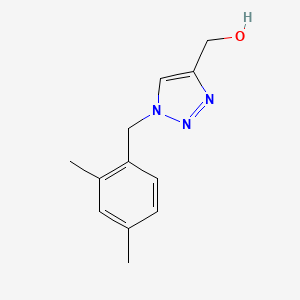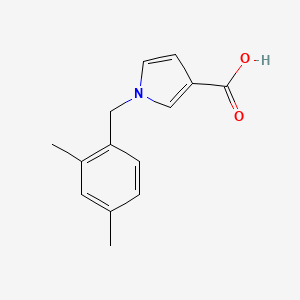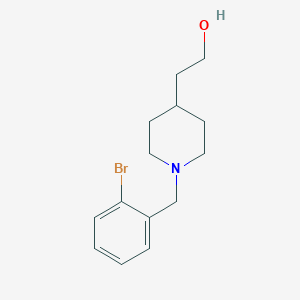
1-(cyclohexylmethyl)-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
“1-(cyclohexylmethyl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxylic acid group. The “cyclohexylmethyl” part suggests the presence of a cyclohexane ring attached via a methylene (-CH2-) group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclohexane derivatives can be synthesized through various methods. For instance, cyclohexanone can be produced by the hydrogenation of toluene . Also, disubstituted cyclohexanes can be formed through conformational analysis .
Chemical Reactions Analysis
Cyclohexane derivatives can undergo a variety of reactions. For instance, methylcyclohexane can be dehydrogenated to toluene, which increases the octane rating of gasoline . Also, cyclohexane rings can interconvert between different conformations, such as chair and twist-boat conformations .
Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Complex Compounds :
- The synthesis of 1H-pyrrole-2-carboxylic acid derivatives, which are structurally related to 1-(cyclohexylmethyl)-1H-pyrrole-3-carboxylic acid, has been explored. These compounds are typically obtained by reacting substituted 2H-azirines with enamines, yielding moderate to high yields of the pyrrole derivatives (Law et al., 1984).
- Researchers have developed a regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety to direct selective substitutions. This highlights the potential for creating a range of derivatives with varying functional groups (Nguyen et al., 2009).
Pharmaceutical Applications :
- The antimicrobial properties of various 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives have been investigated. Some of these compounds show appreciable antibacterial activities against specific strains such as Staphylococcus spp., demonstrating their potential in antimicrobial drug development (Massa et al., 1990).
Material Science and Catalysis :
- In the field of materials science, carboxylic acid-functionalized polypyrrole-silica microparticles have been synthesized. These particles have high optical absorbance and potential applications in biomedical assays as novel marker particles (Maeda et al., 1995).
- A bulky carboxylic acid, tri(cyclohexylmethyl)acetic acid, has been shown to act as an efficient ligand source in palladium-catalyzed intramolecular C(sp2)-H and C(sp3)-H arylation reactions. This demonstrates the role of steric effects of carboxylate ligands in facilitating chemical reactions (Tanji et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMKQZZIHRPFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





